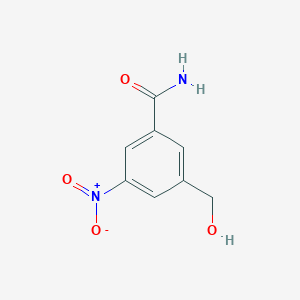
3-(Hydroxymethyl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-5-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, featuring a hydroxymethyl group at the 3-position and a nitro group at the 5-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-nitrobenzamide typically involves the nitration of 3-(Hydroxymethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Using nitric acid and sulfuric acid to introduce the nitro group.
Purification: Crystallization or recrystallization to obtain the pure compound.
Quality Control: Analytical techniques such as HPLC or NMR to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-nitrobenzamide.
Reduction: 3-(Hydroxymethyl)-5-aminobenzamide.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-5-nitrobenzamide depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxymethyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.
3-(Hydroxymethyl)-5-aminobenzamide: The nitro group is reduced to an amino group.
3-(Carboxymethyl)-5-nitrobenzamide: The hydroxymethyl group is oxidized to a carboxylic acid group.
Uniqueness
3-(Hydroxymethyl)-5-nitrobenzamide is unique due to the specific positioning of the hydroxymethyl and nitro groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H8N2O4 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-5-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O4/c9-8(12)6-1-5(4-11)2-7(3-6)10(13)14/h1-3,11H,4H2,(H2,9,12) |
InChI-Schlüssel |
KLYVKCAVCJRGCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
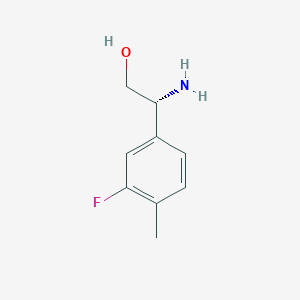
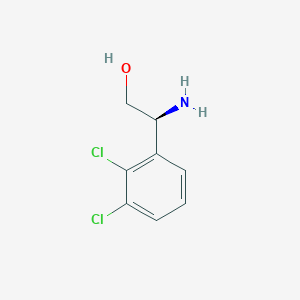
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
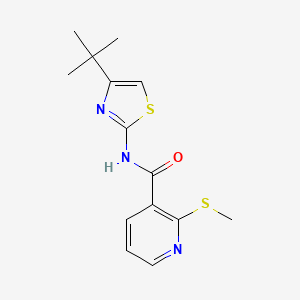
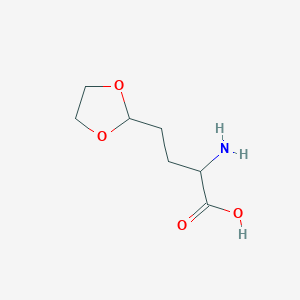
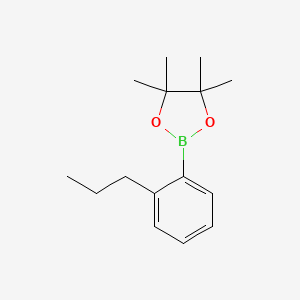
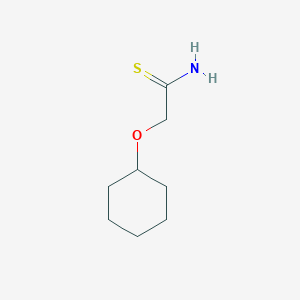
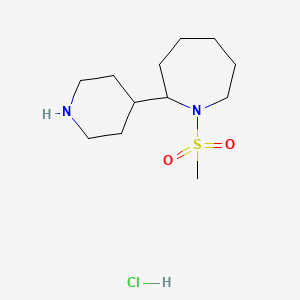
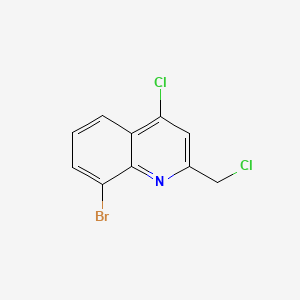
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)

